1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-3-ol
Description
Properties
IUPAC Name |
1-(6-amino-2-methylpyrimidin-4-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-12-9(11)5-10(13-7)14-4-2-3-8(15)6-14/h5,8,15H,2-4,6H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRZQCNGFURWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC(C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Compounds with a piperidine moiety show a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Pyrimidine is a basic structure in nucleotides and nucleic acids, playing a crucial role in the storage of genetic information in cells. Pyrimidine derivatives are known to exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory effects .
Biological Activity
1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-3-ol is a chemical compound that has garnered attention in various fields of biological research. Its unique structure, featuring both a pyrimidine and a piperidine moiety, suggests potential applications in medicinal chemistry, particularly in the development of antimicrobial and antiviral agents. This article reviews the biological activity of this compound, summarizing key findings from diverse sources and presenting relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound is characterized by the presence of an amino group on the pyrimidine ring and a hydroxyl group on the piperidine ring, which may contribute to its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
1. Antimicrobial Activity
- Studies have shown that derivatives of piperidine compounds exhibit significant antibacterial properties. For instance, certain analogs have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.039 mg/mL against pathogens like E. coli and Bacillus mycoides .
- The presence of halogen substituents on similar compounds has been linked to enhanced antimicrobial activity, suggesting that structural modifications can influence efficacy .
2. Antiviral Potential
- Preliminary investigations indicate potential antiviral properties, although comprehensive studies are still required to elucidate specific mechanisms of action and effectiveness against various viral strains .
3. Mechanism of Action
- The proposed mechanism involves interaction with specific enzymes or receptors within microbial cells, leading to inhibition of growth or cell death. This interaction may be mediated through the hydroxyl group on the piperidine moiety or the amino group on the pyrimidine ring .
Study 1: Antibacterial Efficacy
In a study examining the antibacterial properties of several piperidine derivatives, this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study reported MIC values as low as 0.0195 mg/mL, demonstrating its potential as a lead compound for antibiotic development.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis highlighted that modifications on the piperidine ring significantly affected antibacterial potency. Compounds with electron-donating groups showed improved activity against target bacteria, suggesting that further optimization could enhance therapeutic efficacy .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol
- Target : SARS-CoV-2 spike protein.
- Binding Affinity : Exhibits higher binding affinity compared to hydroxychloroquine (HCQ), with improved steric and electrostatic complementarity to the spike protein’s active site .
- Safety Profile: Reduced cardiotoxicity risk compared to HCQ due to optimized substituents on the piperidine and quinoline rings .
(1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine
- Target : SARS-CoV-2 spike protein.
- Binding Affinity : Comparable to chloroquine (CQ) but with enhanced hydrogen bonding interactions, attributed to the cyclohexane-diamine backbone .
- Safety Profile : Lower cytotoxicity in human cell lines (e.g., HEK-293) than CQ, as shown in in vitro assays .
Table 1: Key Properties of SARS-CoV-2 Spike Protein Inhibitors
Piperidin-3-ol Derivatives in Other Therapeutic Contexts
1-(4-Octylphenethyl)piperidin-3-ol (RB-019)
- Application : Sphingosine kinase 1 (SK1) inhibitor.
- Selectivity : 6.1-fold selectivity for SK1 over SK2, driven by the 3-hydroxy group on piperidine and the octylphenethyl chain .
- Comparison: The absence of a pyrimidine ring in RB-019 shifts its activity toward lipid kinases, unlike 1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-3-ol, which targets viral proteins .
1-(3-Aminopropyl)-piperidin-3-ol
- Application : Intermediate in pharmaceutical synthesis.
- Reactivity: The aminopropyl side chain facilitates conjugation with electrophilic groups, a feature absent in the 6-amino-2-methylpyrimidinyl derivative .
Preparation Methods
Synthetic Route Overview
The synthesis of 1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-3-ol generally follows a multi-step process involving:
- Construction of the 6-amino-2-methylpyrimidine core
- Functionalization at the 4-position with a piperidin-3-ol substituent
- Purification and isolation of the target compound
The key challenge is the selective substitution at the 4-position of the pyrimidine ring with the piperidin-3-ol group while maintaining the amino and methyl groups at positions 6 and 2, respectively.
Preparation of the Pyrimidine Core
The 6-amino-2-methylpyrimidine core is typically prepared via condensation reactions involving amidines and β-dicarbonyl compounds or their equivalents. According to patent EP1437348A1, derivatives of 6-methylpyrimidine-2,4-diamine are synthesized by reacting appropriate substituted amidines with β-dicarbonyl compounds or via nucleophilic substitution on preformed pyrimidine rings.
Reaction Conditions and Solvent Systems
Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are commonly employed to dissolve both the pyrimidine derivatives and piperidin-3-ol, facilitating nucleophilic substitution.
Temperature: Moderate heating (typically 50–120°C) is applied to accelerate the substitution reaction while avoiding degradation of the compound.
Catalysts/Additives: Bases such as potassium carbonate or triethylamine may be used to deprotonate the piperidin-3-ol, enhancing its nucleophilicity.
Purification Techniques
Following the reaction, purification is performed using standard organic chemistry techniques:
Extraction: Removal of inorganic salts and unreacted starting materials by aqueous workup.
Chromatography: Silica gel column chromatography or preparative HPLC to isolate the pure compound.
Crystallization: Recrystallization from suitable solvents to obtain analytically pure this compound.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Pyrimidine core synthesis | Amidines + β-dicarbonyl compounds | Ethanol/Water | 80–100 | Condensation reaction |
| Halogenation at 4-position | Chlorinating agent (e.g., POCl3) | Phosphorus oxychloride | 80–110 | Introduces leaving group for substitution |
| Nucleophilic substitution | Piperidin-3-ol + base (K2CO3 or Et3N) | DMF or DMSO | 60–100 | SNAr reaction to attach piperidin-3-ol |
| Purification | Extraction, chromatography, recrystallization | Various | Ambient | Ensures high purity |
Research Findings and Optimization
Yield Optimization: Studies indicate that controlling the stoichiometry of piperidin-3-ol and base, as well as reaction time, significantly affects yield and purity.
Selectivity: Maintaining mild reaction conditions prevents side reactions such as over-alkylation or decomposition of the amino groups.
Scalability: The described methods have been adapted for scale-up in pharmaceutical manufacturing, emphasizing reproducibility and safety.
Additional Notes on Related Compounds
While direct preparation data on this compound is limited, analogous compounds such as 6-methyl-2,4-diamino-pyrimidine derivatives have well-documented synthetic routes that inform the preparation of this compound. Solubility and formulation data for related pyrimidine derivatives (e.g., 6-chloro-2-methylpyridin-3-ol) provide insights into solvent selection and handling during synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
